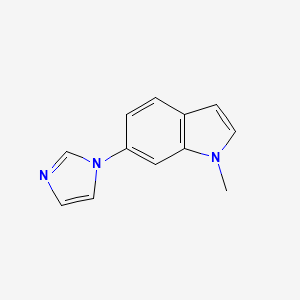

6-imidazol-1-yl-1-methyl-1H-indole

Description

Propriétés

Formule moléculaire |

C12H11N3 |

|---|---|

Poids moléculaire |

197.24 g/mol |

Nom IUPAC |

6-imidazol-1-yl-1-methylindole |

InChI |

InChI=1S/C12H11N3/c1-14-6-4-10-2-3-11(8-12(10)14)15-7-5-13-9-15/h2-9H,1H3 |

Clé InChI |

QOWMVJOECMCXNO-UHFFFAOYSA-N |

SMILES canonique |

CN1C=CC2=C1C=C(C=C2)N3C=CN=C3 |

Origine du produit |

United States |

A Technical Guide to the Synthesis of 6-imidazol-1-yl-1-methyl-1H-indole

Abstract

The indole and imidazole heterocycles are foundational scaffolds in medicinal chemistry, appearing in a vast array of biologically active compounds and FDA-approved drugs.[1][2][3] The strategic fusion of these two privileged structures into a single molecule, such as 6-imidazol-1-yl-1-methyl-1H-indole, presents a compelling synthetic target for drug discovery programs. This guide provides an in-depth technical overview of the viable synthetic pathways to this molecule, grounded in established chemical principles. We will dissect the retrosynthetic logic, detail the synthesis of a key precursor, and critically evaluate the two primary C-N cross-coupling methodologies: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination. This document is intended for researchers, chemists, and drug development professionals, offering both theoretical causality and field-proven experimental protocols.

Retrosynthetic Analysis and Strategic Overview

The core synthetic challenge in constructing 6-imidazol-1-yl-1-methyl-1H-indole lies in the formation of the C-N bond between the C6 position of the indole ring and the N1 position of the imidazole ring. A logical retrosynthetic disconnection at this bond reveals two primary building blocks: a suitably functionalized 1-methyl-1H-indole precursor and imidazole.

For practical cross-coupling, the indole precursor must possess a leaving group at the C6 position, typically a halide (Br or I). This leads to the key intermediate, 6-bromo-1-methyl-1H-indole . The overall synthetic strategy therefore comprises two main stages: the synthesis of this key bromo-indole precursor, followed by a C-N cross-coupling reaction with imidazole.

Caption: Retrosynthetic approach for 6-imidazol-1-yl-1-methyl-1H-indole.

Synthesis of Key Precursor: 6-Bromo-1-methyl-1H-indole

The synthesis begins with commercially available 6-bromo-1H-indole. The critical step is the selective methylation of the indole nitrogen (N1). This is a standard alkylation that proceeds readily under basic conditions.

Causality of Experimental Choices:

-

Base Selection: A strong, non-nucleophilic base is required to deprotonate the indole N-H (pKa ≈ 17). Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the indole to form the sodium salt, driving the reaction forward by producing hydrogen gas, which is removed from the system.[4]

-

Solvent: Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) are ideal.[4][5] They effectively solvate the sodium cation of the indolide intermediate without interfering with the subsequent nucleophilic attack. Anhydrous conditions are critical to prevent quenching the sodium hydride.

-

Alkylating Agent: Methyl iodide (MeI) is a highly reactive and efficient methyl source for the SN2 reaction with the indolide anion.

Experimental Protocol: Synthesis of 6-Bromo-1-methyl-1H-indole

-

To an oven-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).

-

Add anhydrous THF (approx. 0.2 M relative to the substrate) via cannula. Cool the suspension to 0 °C using an ice bath.

-

Dissolve 6-bromo-1H-indole (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the stirred NaH suspension.

-

Allow the mixture to stir at 0 °C for 15-30 minutes, then let it warm to room temperature and stir for an additional hour. The evolution of hydrogen gas should be observed.

-

Cool the reaction mixture back to 0 °C. Add methyl iodide (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 3-16 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[4][6]

-

Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 6-bromo-1-methyl-1H-indole as a pure solid.[4]

C-N Cross-Coupling: Formation of the Imidazole-Indole Linkage

With the key precursor in hand, the final step is the N-arylation of imidazole. This can be effectively achieved via two powerful transition-metal-catalyzed methods.

Strategy A: Copper-Catalyzed N-Arylation (Ullmann Condensation)

The Ullmann condensation is a classic method for forming C-N bonds using a copper catalyst.[7][8] While traditional protocols required harsh conditions (high temperatures, stoichiometric copper), modern methods utilize ligands to facilitate the reaction under significantly milder conditions, improving substrate scope and functional group tolerance.[9][10][11]

Mechanistic Rationale: The catalytic cycle is generally believed to involve the formation of a Cu(I) species, which undergoes oxidative addition with the aryl halide. The resulting Cu(III) intermediate coordinates with the deprotonated imidazole. Subsequent reductive elimination forms the desired C-N bond and regenerates the active Cu(I) catalyst. The ligand (e.g., a phenanthroline derivative) accelerates the reaction by stabilizing the copper intermediates and promoting the key oxidative addition and reductive elimination steps.[9]

Caption: Simplified Catalytic Cycle for Ullmann Condensation.

Experimental Protocol: Ullmann Coupling

-

To an oven-dried reaction vessel (e.g., a Schlenk tube), add 6-bromo-1-methyl-1H-indole (1.0 eq), imidazole (1.5 eq), copper(I) iodide (CuI, 5-10 mol%), a suitable ligand such as 4,7-dimethoxy-1,10-phenanthroline (10-20 mol%), and cesium carbonate (Cs₂CO₃, 2.0 eq).[9][10]

-

Seal the vessel, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

-

Add anhydrous dioxane or DMSO (0.1-0.2 M) via syringe.

-

Heat the reaction mixture to 110-120 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.[9]

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

-

Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purify the residue by silica gel column chromatography to obtain the final product.

| Parameter | Condition | Rationale |

| Catalyst | CuI (5-10 mol%) | An effective and common Cu(I) source for Ullmann reactions.[9] |

| Ligand | 4,7-Dimethoxy-1,10-phenanthroline | Accelerates the reaction, allowing for milder conditions.[10] |

| Base | Cs₂CO₃ (2.0 eq) | Soluble base that effectively deprotonates imidazole. |

| Solvent | Anhydrous Dioxane or DMSO | High-boiling polar aprotic solvents suitable for the reaction temperature. |

| Temperature | 110-120 °C | Sufficient thermal energy to drive the catalytic cycle. |

Strategy B: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for forming C-N bonds.[12] It is renowned for its broad substrate scope, high functional group tolerance, and often milder reaction conditions compared to classical Ullmann couplings.[13][14]

Mechanistic Rationale: The catalytic cycle begins with an active Pd(0) species, which undergoes oxidative addition to the aryl bromide, forming a Pd(II) complex. The imidazole, often deprotonated by a strong base, coordinates to the palladium center, displacing the bromide. The final, and often rate-limiting, step is reductive elimination, which forms the C-N bond and regenerates the Pd(0) catalyst. The choice of phosphine ligand is critical, as it modulates the steric and electronic properties of the palladium center, influencing the efficiency of each step in the cycle.[12][15]

Caption: Simplified Catalytic Cycle for Buchwald-Hartwig Amination.

Experimental Protocol: Buchwald-Hartwig Amination

-

In a glovebox or under an inert atmosphere, add 6-bromo-1-methyl-1H-indole (1.0 eq), imidazole (1.2 eq), a suitable palladium precatalyst (e.g., tBuXPhos Pd G3, 2 mol%), and a strong, non-nucleophilic base like lithium hexamethyldisilazide (LiHMDS, 2.0 eq) or sodium tert-butoxide (NaOtBu) to an oven-dried reaction vessel.[14][15]

-

Add anhydrous solvent, such as THF or dioxane (0.1-0.2 M), via syringe.

-

Seal the vessel and heat the reaction mixture to 45-80 °C. The optimal temperature is highly dependent on the specific catalyst-ligand system.

-

Monitor the reaction by TLC or LC-MS. These reactions are often faster than Ullmann couplings and may be complete in 2-16 hours.[16]

-

After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

| Parameter | Condition | Rationale |

| Catalyst | Pd(0) source + Ligand (e.g., tBuXPhos) | The ligand is crucial for catalytic activity and substrate scope.[15] |

| Base | LiHMDS or NaOtBu (2.0 eq) | Strong, non-nucleophilic bases required for deprotonation. |

| Solvent | Anhydrous THF or Dioxane | Common ethereal solvents for this coupling. |

| Temperature | 45-80 °C | Generally milder conditions than the Ullmann reaction. |

Purification and Characterization

Purification for both synthetic routes is typically achieved via standard silica gel column chromatography, using a gradient elution of ethyl acetate in hexane.

Expected Characterization Data:

-

¹H NMR: Protons on the imidazole ring will appear in the aromatic region (δ 7.0-8.0 ppm). The indole protons will also be in the aromatic region (δ 6.5-7.8 ppm). A key singlet corresponding to the N-methyl group will be observed around δ 3.7-4.1 ppm.[17][18]

-

¹³C NMR: Aromatic carbons for both heterocycles will appear in the δ 100-140 ppm range. The N-methyl carbon will be observed in the aliphatic region, typically around δ 30-35 ppm.

-

Mass Spectrometry (MS): The ESI-MS spectrum should show a prominent [M+H]⁺ ion corresponding to the molecular weight of the target compound (C₁₂H₁₁N₃, MW = 197.24).

Conclusion

The synthesis of 6-imidazol-1-yl-1-methyl-1H-indole is readily achievable through a robust two-stage process involving N-methylation of 6-bromo-1H-indole followed by a transition-metal-catalyzed C-N cross-coupling reaction. Both the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination represent viable and effective strategies for the key bond-forming step. The choice between these methods often depends on factors such as cost, catalyst/ligand availability, and desired reaction conditions. The Buchwald-Hartwig approach generally offers milder conditions and potentially higher yields, while modern Ullmann protocols provide a cost-effective alternative. The protocols and mechanistic insights provided in this guide offer a comprehensive framework for the successful synthesis and study of this and related indole-imidazole hybrid molecules.

References

- BenchChem. (n.d.). Application Notes and Protocols for N-arylation of Imidazole Sulfonamides.

- American Chemical Society. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles.

- National Center for Biotechnology Information. (n.d.). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. PMC.

- ChemicalBook. (n.d.). 6-Bromo-1-methylindole-2-carbaldehyde synthesis.

- Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation.

- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 6-Bromo-1-methyl-1H-indazol-4-amine.

- ChemicalBook. (n.d.). 6-Bromo-1-methyl-1H-indazol-4-amine synthesis.

- National Center for Biotechnology Information. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC.

- BenchChem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of 6-Bromo-1H-indazole Derivatives.

- Wikipedia. (n.d.). Buchwald–Hartwig amination.

- Wikipedia. (n.d.). Ullmann condensation.

- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

- Beilstein Journals. (n.d.). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Beilstein Journal of Organic Chemistry.

- Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study.

- Arjunan, V., et al. (n.d.). Quantum chemical and third order nonlinear optical investigation of (E)-1-(1H-imidazol-1-yl). Indian Journal of Pure & Applied Physics.

- Wikidoc. (2012). Ullmann condensation.

- National Center for Biotechnology Information. (2025).

- National Center for Biotechnology Information. (n.d.).

- Longdom Publishing. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate.

Sources

- 1. Indole–Imidazole Hybrids as Emerging Therapeutic Scaffolds: Synthetic Advances and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. longdom.org [longdom.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 6-Bromo-1-methylindole-2-carbaldehyde synthesis - chemicalbook [chemicalbook.com]

- 6. 6-Bromo-1-methyl-1H-indazol-4-amine synthesis - chemicalbook [chemicalbook.com]

- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 8. Ullmann condensation - wikidoc [wikidoc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. organic-chemistry.org [organic-chemistry.org]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]

- 17. beilstein-journals.org [beilstein-journals.org]

- 18. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

Chemical Properties and Therapeutic Applications of Substituted 1H-Indole Derivatives: A Technical Whitepaper

Executive Summary & Introduction

The 1H-indole core—a bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring—is a privileged and highly versatile scaffold in modern drug discovery[1]. Because the indole moiety closely mimics peptide structures, it can bind reversibly to a vast array of enzymes and cellular receptors[2].

This whitepaper provides an in-depth analysis of the chemical reactivity of substituted 1H-indoles, details state-of-the-art enantioselective synthesis strategies, and explores their multifaceted pharmacological applications. Designed for researchers and drug development professionals, this guide bridges fundamental chemical properties with translational biological outcomes.

Chemical Properties and Reactivity of Substituted 1H-Indoles

Electrophilic Aromatic Substitution (EAS) Dynamics

The pyrrole ring within the indole system is exceptionally electron-rich, making it highly susceptible to electrophilic attack. The C-3 position is significantly more reactive than the C-2 position.

-

Mechanistic Causality: Attack at the C-3 position generates an intermediate indolenium ion where the positive charge is stabilized by the adjacent nitrogen atom without disrupting the aromaticity of the fused benzene ring. Conversely, attack at the C-2 position forces the positive charge onto the benzene ring, temporarily breaking its aromatic stabilization[3].

-

Overcoming C-2 Resistance: To achieve C-2 substitution, researchers often utilize N-protected indoles to facilitate organometallic substitution (e.g., via lithiation) or employ modified Fischer indole syntheses[3].

Brønsted Acidity-Dependent Alkylation

The reactivity of substituted 1H-indoles can be finely tuned by modulating the Brønsted acidity of the reaction medium. For example, in the alkylation and alkenylation of indoles, the presence of electron-donating or electron-withdrawing groups (e.g., methoxy, fluoro, bromo) dictates the required acidic conditions. Highly sterically hindered indoles or those with strong electron-withdrawing groups exhibit lower reactivity, requiring precise optimization of the acid catalyst to prevent unwanted dimerization of the indole core[4].

Enantioselective Synthesis Strategies

A major synthetic challenge in indole chemistry is the asymmetric construction of a quaternary stereocenter at the C-3 position, a common motif in bioactive indole alkaloids.

Palladium-Catalyzed C-3 Allylation

Trost and colleagues developed a highly efficient enantioselective C-3 allylation of 3-substituted indoles utilizing allyl alcohols and trialkylboranes[5].

-

Causality of Reagent Choice: The inclusion of the bulky borane 9-BBN-C6H13 is not merely for substrate activation. While it promotes the ionization of the allyl alcohol to form the necessary π -allylpalladium intermediate, it is also directly involved in the enantiodiscriminating step[6].

-

Electronic and Steric Effects: Electron-donating substituents at the C-5 position significantly increase the enantiomeric excess (ee) by strengthening the boron-nitrogen interaction. Conversely, substitution at the C-7 position completely inhibits the reaction by sterically blocking the boron reagent from binding to the indole nitrogen[5].

Fig 1. Experimental workflow for the Pd-catalyzed enantioselective C-3 allylation.

Biological Activity and Pharmacological Applications

Substituted 1H-indoles demonstrate profound efficacy across multiple therapeutic areas due to their structural versatility[1].

Oncology & Pathway Modulation

Indole derivatives (such as 3,3'-diindolylmethane) are potent modulators of the PI3K/Akt/mTOR and NF-κB signaling pathways. By inhibiting PI3K and mTOR, these compounds prevent the downstream activation of NF-κB, thereby inducing apoptosis and halting tumor proliferation and angiogenesis[7]. Additionally, N-arylsulfonyl-substituted 1H-indoles have been identified as dual inhibitors of STAT3 and tubulin, mimicking colchicine's mechanism of destabilizing microtubules[8].

Fig 2. Modulation of the PI3K/Akt/mTOR/NF-κB signaling pathway by indole derivatives.

Neuroprotection & Anti-Inflammatory Action

-

Neuroprotection: Specific 3-substituted-1H-indole derivatives act as potent NR2B-selective N-methyl-D-aspartate (NMDA) receptor antagonists. For instance, compound 3d exhibits an NR2B binding affinity equipotent to the reference drug ifenprodil, providing significant anticonvulsant and neuroprotective properties[9].

-

Anti-Inflammatory: Novel 3-ethyl-1H-indole derivatives containing imidazolidinone pharmacophores have been synthesized as highly selective COX-2 inhibitors. These compounds mitigate inflammation while bypassing the gastrointestinal toxicity typically associated with non-selective NSAIDs[10].

Quantitative Data Summary

| Compound Class / Derivative | Primary Biological Target | Potency / Affinity | Therapeutic Application |

| Compound 23 (N-arylsulfonyl-1H-indole) | STAT3 / Tubulin | IC₅₀ < 10 μM | Anticancer (Cell cycle arrest)[8] |

| Compound 3d (3-substituted-1H-indole) | NR2B / NMDA Receptor | Equipotent to Ifenprodil | Anticonvulsant / Neuroprotection[9] |

| Compound 12c (N-substituted indole) | COX-2 Enzyme | High Interaction Energy | Anti-inflammatory / Antioxidant[11] |

| Compound 43 (Indole derivative) | LSD1 (Histone Demethylase) | IC₅₀ = 0.050 μM | Anticancer (Lung cancer A549)[1] |

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating workflows.

Protocol 1: Palladium-Catalyzed Enantioselective C-3 Allylation[5]

Objective: Synthesize 3,3-disubstituted indolenines with high enantiomeric excess.

-

Catalyst Preparation: In an inert argon atmosphere, dissolve 2.5 mol % of Pd₂(dba)₃·CHCl₃ and 7.5 mol % of chiral ligand (S,S)-A in anhydrous dichloromethane (CH₂Cl₂). Stir at room temperature for 15 minutes to allow the active catalyst complex to form.

-

Substrate Addition: Cool the mixture to 4 °C. Add the 3-substituted-1H-indole substrate (0.2 mmol) and 3.0 equivalents of allyl alcohol.

-

Borane Activation: Slowly introduce 1.05 equivalents of 9-BBN-C₆H₁₃. Causality Note: The slow addition prevents thermal spikes that could degrade the enantioselectivity of the boron-nitrogen interaction.

-

Reaction Monitoring: Stir the reaction at 4 °C for 20 hours. Monitor the disappearance of the starting material via TLC (Hexanes/Ethyl Acetate).

-

Validation & Quality Control: Quench the reaction with water and extract with CH₂Cl₂. Purify via flash chromatography. Self-Validation: Determine the enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H column). Confirm C-3 regioselectivity over N-allylation using ¹H NMR spectroscopy (absence of N-H peak shift).

Protocol 2: In Vitro COX-2 Inhibition Assay[11]

Objective: Evaluate the anti-inflammatory potential of synthesized indole derivatives.

-

Enzyme Preparation: Reconstitute human recombinant COX-2 enzyme in Tris-HCl buffer (pH 8.0) containing hematin and EDTA.

-

Compound Incubation: Dissolve the indole derivative in DMSO (final DMSO concentration <1% to prevent enzyme denaturation). Incubate the test compound with the COX-2 enzyme for 15 minutes at 37 °C.

-

Reaction Initiation: Add arachidonic acid (substrate) and TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) to the mixture.

-

Quantification: Measure the absorbance at 590 nm using a microplate reader. The oxidation of TMPD correlates directly with prostaglandin G2 reduction.

-

Validation & Quality Control: Run a parallel assay using Meloxicam or Celecoxib as a positive control. Calculate the IC₅₀ values using non-linear regression. Self-Validation: Ensure the Z'-factor of the assay plate is >0.5 to confirm assay robustness and reliability.

Conclusion

Substituted 1H-indole derivatives represent a cornerstone of modern medicinal chemistry. By understanding their unique electrophilic aromatic substitution profiles and leveraging advanced enantioselective catalytic methods (such as Pd-catalyzed C-3 allylation), researchers can design highly specific molecules. Whether targeting the PI3K/mTOR pathway in oncology, the NR2B receptor in neurology, or COX-2 in inflammation, the indole scaffold provides an unparalleled platform for the development of next-generation therapeutics.

References

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) Source: Molecules / PMC (National Institutes of Health) URL:[Link]

-

Palladium-Catalyzed Enantioselective C-3 Allylation of 3-Substituted-1H-Indoles Using Trialkylboranes Source: Journal of the American Chemical Society (JACS) URL:[Link]

-

Development of 3-substituted-1H-indole derivatives as NR2B/NMDA receptor antagonists Source: Bioorganic & Medicinal Chemistry / PubMed URL:[Link]

-

Synthesis, Molecular Docking and ADME Prediction of 1H-indole/5-substituted Indole Derivatives as Potential Antioxidant and Anti-Inflammatory Agents Source: Bentham Science / EurekaSelect URL:[Link]

-

Tunable Brønsted Acidity‐Dependent Alkylation and Alkenylation of Indoles Source: Advanced Synthesis & Catalysis / Wiley Online Library URL:[Link]

-

Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives Source: PMC (National Institutes of Health) URL:[Link]

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. japsonline.com [japsonline.com]

- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of 3-substituted-1H-indole derivatives as NR2B/NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ajchem-a.com [ajchem-a.com]

- 11. eurekaselect.com [eurekaselect.com]

Whitepaper: Unveiling the Solid State: A Guide to the Crystal Structure of Novel Indole-Imidazole Compounds

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The hybridization of indole and imidazole scaffolds represents a powerful strategy in modern medicinal chemistry, creating molecules with significant therapeutic potential across oncology, infectious diseases, and inflammatory conditions.[1][2] The three-dimensional arrangement of these molecules in the solid state—their crystal structure—is a critical determinant of their physicochemical properties, including solubility, stability, and bioavailability. Furthermore, understanding the precise molecular conformation and intermolecular interactions is paramount for structure-based drug design, particularly for targeting protein kinases.[3] This guide provides an in-depth exploration of the methodologies and analytical principles for determining and interpreting the crystal structures of novel indole-imidazole compounds. We will delve into the causality behind experimental choices in synthesis, crystallization, and X-ray diffraction, and illustrate how a detailed structural understanding informs the development of next-generation therapeutics.

The Rationale: Why Crystal Structure Matters for Indole-Imidazole Hybrids

Indole and imidazole are independently considered "privileged structures" in drug discovery, forming the backbone of numerous natural products and approved therapeutic agents.[4][5] Their combination into a single molecular entity often leads to synergistic effects, enhancing binding affinity for biological targets and allowing for diverse structural modifications.[4]

However, the most elegant molecular design can be thwarted by poor solid-state properties. The crystal structure governs how individual molecules pack together, which directly influences:

-

Bioavailability: The energy required to break the crystal lattice and dissolve the molecule is a key factor in its absorption rate. Different crystal forms (polymorphs) of the same compound can have vastly different solubilities.[6]

-

Stability and Shelf-life: The thermodynamic stability of a crystalline form impacts its shelf-life and susceptibility to degradation from heat or humidity.

-

Drug-Target Interactions: For kinase inhibitors, a prevalent application of indole-imidazole scaffolds, the molecule's conformation is critical for fitting into the ATP-binding pocket.[3][7] X-ray crystallography of drug-target co-crystals provides the ultimate validation of binding modes and guides further optimization.[3][8]

Therefore, a comprehensive analysis of the crystal structure is not merely an academic exercise but a cornerstone of rational drug development.

From Synthesis to Single Crystal: A Deliberate Pathway

The journey to elucidating a crystal structure begins with the synthesis of the compound and culminates in the growth of a high-quality single crystal suitable for diffraction analysis.

Synthesis of Indole-Imidazole Scaffolds

A variety of synthetic strategies can be employed to create indole-imidazole hybrids, including multi-step synthesis, one-pot multicomponent reactions, and metal-catalyzed couplings.[4] A common and effective approach involves the reaction of a substituted indole precursor with a suitable imidazole-containing reagent.

For example, a series of novel Zn(II) complexes, which are themselves of interest for their biological activity, have been synthesized by reacting 3-((1H-imidazol-1-yl)methyl)-1H-indole ligands with zinc chloride (ZnCl₂).[2][9][10] This straightforward method allows for the systematic variation of substituents on either the indole or imidazole ring to probe structure-activity relationships.

The Art and Science of Crystallization

Obtaining a single crystal of sufficient size and quality is often the most challenging step.[11] The goal is to encourage molecules to slowly and methodically arrange themselves into a perfectly ordered, repeating three-dimensional lattice. This process is highly dependent on a molecule's intrinsic properties and the experimental conditions.

Causality in Method Selection: The choice of crystallization method and solvent is a deliberate process based on the compound's solubility profile. The ideal solvent is one in which the compound is sparingly soluble; it should dissolve when heated but approach saturation upon slow cooling or solvent evaporation. This slow transition from a solvated to a solid state is what allows for ordered crystal growth rather than rapid precipitation of an amorphous powder.

Experimental Protocol: Slow Evaporation Method

-

Solubility Screening: Begin by testing the solubility of ~1-2 mg of the purified indole-imidazole compound in a range of solvents (e.g., methanol, ethanol, acetonitrile, dichloromethane, ethyl acetate) to identify a solvent where it is moderately soluble.

-

Solution Preparation: Dissolve approximately 5-10 mg of the compound in the chosen solvent in a clean, small vial. Gentle heating may be applied to ensure complete dissolution.

-

Filtration (Self-Validation): Filter the solution through a small cotton plug in a pipette into a new, clean vial. This critical step removes any microscopic dust or particulate matter that could act as unwanted nucleation sites, preventing the formation of a single large crystal.

-

Controlled Evaporation: Cover the vial with a cap that has been pierced with one or two small holes using a needle. This restricts the rate of solvent evaporation. Placing the vial in a quiet, vibration-free location is essential.

-

Monitoring: Observe the vial daily without disturbing it. Crystal growth can take anywhere from a few days to several weeks. Suitable crystals for X-ray diffraction are typically 0.1-0.3 mm in each dimension and should be clear with well-defined faces.

The Core Technique: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the precise arrangement of atoms within a crystal. The technique works by irradiating a single crystal with a focused beam of X-rays and measuring the pattern of diffracted beams.

The entire process, from a synthesized compound to a fully analyzed crystal structure, follows a logical workflow.

Caption: Workflow from compound synthesis to final structural analysis.

Experimental Protocol: Key Steps in Data Collection

-

Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.

-

Cryo-cooling (Rationale): The crystal is immediately placed within a stream of cold nitrogen gas, typically at 100 K (-173 °C).[11] This is a crucial step that minimizes the thermal vibration of atoms, leading to a sharper, higher-resolution diffraction pattern. It also mitigates damage to the crystal from the high-intensity X-ray beam.

-

Data Collection: The diffractometer rotates the crystal through a series of angles while exposing it to X-rays. A detector records the position and intensity of thousands of diffracted X-ray reflections.

-

Structure Solution and Refinement: Specialized software is used to solve the "phase problem" and generate an initial electron density map of the unit cell. From this map, an atomic model is built and then refined against the experimental data to achieve the best possible fit, resulting in the final crystal structure.

Interpreting the Structure: From Data to Insight

The output of an SC-XRD experiment is a rich dataset that describes the molecular structure and its packing environment.

Crystallographic Data

The fundamental parameters of the crystal lattice are summarized in a table. These values provide a fingerprint of the crystalline form.

| Parameter | Description | Example Value (Hypothetical) |

| Formula | The chemical formula of the compound in the asymmetric unit. | C₁₂H₁₁N₃ |

| Crystal System | One of seven crystal systems describing the lattice geometry. | Monoclinic |

| Space Group | Describes the symmetry elements within the unit cell. | P2₁/c |

| a, b, c (Å) | The lengths of the three edges of the unit cell. | a = 8.51, b = 10.23, c = 9.87 |

| α, β, γ (°) ** | The angles between the unit cell edges. | α = 90, β = 105.4, γ = 90 |

| Volume (ų) ** | The volume of a single unit cell. | 827.5 |

| Z | The number of molecules per unit cell. | 4 |

| R-factor (R1) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | 0.045 (typically < 0.05) |

The Supramolecular Synthon Approach

Crystal engineering relies on identifying and utilizing predictable, recurring intermolecular interaction motifs, known as supramolecular synthons, to guide how molecules assemble.[12] For indole-imidazole compounds, several key non-covalent interactions govern the crystal packing.

-

Hydrogen Bonding: As powerful and directional interactions, hydrogen bonds are often the primary drivers of crystal packing.[12] In Zn(II) complexes of indole-imidazole ligands, a recurring and dominant motif is the N-H···Cl hydrogen bond, where the indole N-H group acts as a donor to a chloride ligand on the metal center.[9][10][13] This interaction reliably links molecules into chains or more complex assemblies.

-

π-π Stacking: The aromatic indole and imidazole rings are electron-rich π-systems capable of engaging in stabilizing π-π stacking interactions.[12] These interactions, though weaker than hydrogen bonds, are crucial for the efficient packing of flat, aromatic molecules and contribute significantly to the overall stability of the crystal lattice.

-

Dispersion Forces: While electrostatics often dominate the interaction between indole and imidazole, dispersion forces play a vital role in defining the optimal geometry and contribute significantly to the binding energy.[14][15]

The interplay between these interactions dictates the final supramolecular architecture. Depending on the specific substituents and the resulting molecular shape, indole-imidazole compounds can assemble into distinct patterns, such as polar chains, tapes, or layered aggregates.[13]

Caption: Dominant non-covalent interactions in indole-imidazole crystals.

Conclusion: From Structure to Function

The determination of a crystal structure is a pivotal milestone in the development of novel indole-imidazole compounds. It provides irrefutable proof of molecular identity and offers profound insights into the forces that govern solid-state behavior. This knowledge is directly applicable to addressing challenges in drug formulation, such as polymorphism and solubility.[6]

Moreover, for targeted therapies like kinase inhibitors, co-crystal structures reveal the precise binding mode of the compound within the active site, validating the design rationale and illuminating pathways for potency and selectivity enhancement.[8][16] By integrating a deep understanding of crystal engineering with medicinal chemistry, researchers can more effectively translate promising molecular scaffolds into viable therapeutic candidates.

References

- Title: Pharmaceutical Co-Crystals in Drug Development: Solid-State Design Principles, Intermolecular Interactions, and Manufacturing Strategies Source: Google Cloud Search URL

- Title: Synthesis, Structure and Biological Activity of Indole–Imidazole Complexes with ZnCl2: Can Coordination Enhance the Functionality of Bioactive Ligands?

- Title: Synthesis, Structure and Biological Activity of Indole-Imidazole Complexes with ZnCl2: Can Coordination Enhance the Functionality of Bioactive Ligands?

- Title: Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases - MDPI Source: MDPI URL

- Title: Indole Derivatives Bearing Imidazole, Benzothiazole-2-Thione or Benzoxazole-2-Thione Moieties-Synthesis, Structure and Evaluation of Their Cytoprotective, Antioxidant, Antibacterial and Fungicidal Activities - NCBI Source: National Center for Biotechnology Information URL

- Title: CDK1, cytotoxicity, indoles, imidazothiazoles - ResearchGate Source: ResearchGate URL

- Title: Indole–Imidazole Hybrids as Emerging Therapeutic Scaffolds: Synthetic Advances and Biomedical Applications - MDPI Source: MDPI URL

- Title: Structure of indole hybridized with triazine (I) and imidazole (II).

- Title: Synthesis, Structure and Biological Activity of Indole–Imidazole Complexes with ZnCl 2 : Can Coordination Enhance the Functionality of Bioactive Ligands?

- Title: Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity - PMC Source: National Center for Biotechnology Information URL

- Title: Synthesis, Structure and Biological Activity of Indole–Imidazole Complexes with ZnCl2: Can Coordination Enhance the Functionality of Bioactive Ligands?

- Title: Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge Source: MDPI URL

- Title: Interaction in the indole···imidazole heterodimer: structure, Franck-Condon analysis and energy decomposition - PubMed Source: PubMed URL

- Title: Crystal Structures and Structure–Activity Relationships of Imidazothiazole Derivatives as IDO1 Inhibitors - PMC Source: National Center for Biotechnology Information URL

- Title: Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds Source: Journal of Advanced Research in Dynamical & Control Systems URL

- Title: Novel Imidazole Liquid Crystals; Experimental and Computational Approaches Source: MDPI URL

- Title: Indole–Imidazole Hybrids as Emerging Therapeutic Scaffolds: Synthetic Advances and Biomedical Applications - PMC Source: National Center for Biotechnology Information URL

- Title: Novel Imidazole Liquid Crystals; Experimental and Computational Approaches - PMC Source: National Center for Biotechnology Information URL

- Title: X-ray Crystal Structure-Guided Discovery of Novel Indole Analogues as Colchicine-Binding Site Tubulin Inhibitors with Immune-Potentiating and Antitumor Effects against Melanoma | Journal of Medicinal Chemistry - ACS Publications Source: ACS Publications URL

- Title: The Azaindole Framework in the Design of Kinase Inhibitors - PMC - NIH Source: National Center for Biotechnology Information URL

- Title: Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - MDPI Source: MDPI URL

- Title: Interaction in the indole⋯imidazole heterodimer: structure, Franck–Condon analysis and energy decomposition - RSC Publishing Source: Royal Society of Chemistry URL

- Title: Crystal Structures and Structure–Activity Relationships of Imidazothiazole Derivatives as IDO1 Inhibitors | ACS Medicinal Chemistry Letters - ACS Publications Source: ACS Publications URL

- Title: Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure – A Review Source: IntechOpen URL

- Title: Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - MDPI Source: MDPI URL

- Title: Crystal Structure Analysis of 1-Fluoro-1H-imidazole Derivatives: A Technical Guide - Benchchem Source: Benchchem URL

- Title: Novel Imidazole Liquid Crystals; Experimental and Computational Approaches - MDPI Source: MDPI URL

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Indole–Imidazole Hybrids as Emerging Therapeutic Scaffolds: Synthetic Advances and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry | MDPI [mdpi.com]

- 6. Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis, Structure and Biological Activity of Indole–Imidazole Complexes with ZnCl2: Can Coordination Enhance the Functionality of Bioactive Ligands? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Structure and Biological Activity of Indole-Imidazole Complexes with ZnCl2: Can Coordination Enhance the Functionality of Bioactive Ligands? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. ijpsjournal.com [ijpsjournal.com]

- 13. researchgate.net [researchgate.net]

- 14. Interaction in the indole···imidazole heterodimer: structure, Franck-Condon analysis and energy decomposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Interaction in the indole⋯imidazole heterodimer: structure, Franck–Condon analysis and energy decomposition - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 16. Crystal Structures and Structure–Activity Relationships of Imidazothiazole Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Privileged Indole Scaffold: Mechanistic Paradigms and Self-Validating Protocols in Modern Therapeutics

Abstract As a Senior Application Scientist overseeing early-stage drug discovery workflows, I frequently encounter the indole (1H-benzo[b]pyrrole) nucleus as a foundational pharmacophore. Its structural plasticity, favorable lipophilicity, and ability to mimic endogenous ligands (such as tryptophan and serotonin) make it a "privileged scaffold" in medicinal chemistry. This technical whitepaper synthesizes the core biological activities of indole derivatives, specifically focusing on their anticancer mechanisms, and provides field-proven, self-validating experimental protocols for evaluating novel indole-based candidates.

Mechanistic Paradigms of Indole Derivatives

The biological activity of indole derivatives is exquisitely sensitive to the nature and position of substituents on the bicyclic ring. In oncology and targeted therapeutics, these compounds primarily operate through two distinct mechanistic pathways: the disruption of microtubule dynamics and the competitive inhibition of receptor tyrosine kinases.

Disruption of Microtubule Dynamics (Tubulin Polymerization Inhibition)

Microtubules are dynamic cytoskeletal polymers essential for mitotic spindle formation and cell division. Indole derivatives, ranging from natural vinca alkaloids (e.g., vincristine) to synthetic combretastatin A-4 (CA-4) analogues, exhibit profound antimitotic activity by binding directly to tubulin[1]. By occupying the colchicine binding site, these compounds prevent the assembly of tubulin heterodimers into functional microtubules. This disruption leads to cell cycle arrest at the G2/M phase, ultimately triggering apoptosis in rapidly dividing cancer cells[2]. The structural causality lies in the indole ring's ability to mimic the spatial geometry of natural ligands, forming critical hydrogen bonds with tubulin residues while maintaining a highly favorable pharmacokinetic profile[3].

Tyrosine Kinase Inhibition (EGFR and SRC)

The overexpression or mutation of the Epidermal Growth Factor Receptor (EGFR) is a primary driver in various carcinomas, particularly non-small cell lung cancer (NSCLC). Indole derivatives act as highly selective, competitive inhibitors at the ATP-binding pocket of the intracellular kinase domain[4]. Advanced indole-based tyrosine kinase inhibitors (TKIs), such as the third-generation drug osimertinib, covalently bind to the C797 residue in the ATP-binding site, effectively overcoming T790M resistance mutations[5]. The electron-rich nature of the indole core facilitates favorable π-π stacking and hydrogen bonding with the hinge region of the kinase, halting downstream PI3K/AKT and RAS/MAPK survival pathways[1].

Mechanism of indole-based EGFR tyrosine kinase inhibitors blocking downstream survival pathways.

Clinical Translation: FDA-Approved Indole Therapeutics

The translation of indole derivatives from preclinical screening to FDA approval underscores the clinical viability of this scaffold. To provide a quantitative and historical perspective, the following table summarizes key FDA-approved drugs containing an indole nucleus, highlighting their primary targets and clinical indications,.

| Drug Name | Primary Target | Clinical Indication | FDA Approval Year |

| Osimertinib | EGFR (T790M Mutation) | Metastatic NSCLC | 2015 |

| Alectinib | Anaplastic Lymphoma Kinase (ALK) | ALK-positive NSCLC | 2015 |

| Panobinostat | Pan-Histone Deacetylase (HDAC) | Multiple Myeloma | 2015 |

| Nintedanib | Multi-kinase (VEGFR, FGFR, PDGFR) | Interstitial Lung Diseases | 2020 (Expanded) |

| Vilazodone | 5-HT Transporter / 5-HT1A Receptor | Major Depressive Disorder | 2011 |

Experimental Workflows & Self-Validating Protocols

In my experience leading assay development, the reliability of a novel indole compound's biological profile depends entirely on the rigor of the experimental design. Every protocol must be a self-validating system—meaning the assay inherently proves its own functional integrity through built-in boundary controls.

High-Throughput Tubulin Polymerization Assay (Fluorescence-Based)

Causality & Rationale: To confirm that a compound's observed cytotoxicity is mechanistically linked to microtubule destabilization, we measure the kinetics of tubulin assembly in vitro. This assay utilizes a fluorescent reporter (e.g., DAPI) whose emission quantum yield significantly increases when incorporated into the hydrophobic pockets of polymerized microtubules.

Self-Validation: The assay's integrity is validated by simultaneous dynamic boundary controls. We include Paclitaxel (a known microtubule stabilizer) and Colchicine (a known destabilizer). If the test indole derivative is a true tubulin inhibitor, its Vmax of polymerization must mirror the Colchicine control and be significantly lower than the vehicle baseline[2].

Step-by-Step Methodology:

-

Reagent Preparation: Reconstitute porcine brain tubulin (>99% pure) in PIPES buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP and 10 µM fluorescent reporter. Keep the master mix strictly on ice to prevent spontaneous nucleation.

-

Compound Plating: In a pre-chilled 96-well half-area black microplate, dispense 5 µL of the indole derivative (prepared at 10x final concentration in 1% DMSO). Add 5 µL of Paclitaxel (positive stabilizer), Colchicine (positive destabilizer), and 1% DMSO (vehicle control) to their respective wells.

-

Reaction Initiation: Rapidly dispense 45 µL of the cold tubulin mixture into all wells using a multichannel pipette to ensure synchronized reaction start times.

-

Kinetic Incubation & Readout: Immediately transfer the microplate to a fluorescence microplate reader pre-heated to 37°C. Measure fluorescence (Excitation: 340 nm / Emission: 410 nm) every 60 seconds for a total of 60 minutes.

-

Data Analysis: Calculate the Area Under the Curve (AUC) and the Vmax of the elongation phase. A reduction in AUC relative to the vehicle control confirms tubulin polymerization inhibition.

Self-validating high-throughput fluorescence workflow for tubulin polymerization assays.

FRET-Based EGFR Kinase Inhibition Profiling

Causality & Rationale: To quantify the absolute binding affinity (IC50) of indole derivatives to EGFR, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized. By utilizing isolated recombinant kinase domains, this setup eliminates cellular permeability and efflux variables, isolating the direct kinase-inhibitor interaction[4].

Self-Validation: Running a known, FDA-approved inhibitor (e.g., Osimertinib) in parallel establishes a reference baseline. The assay measures the phosphorylation of a biotinylated peptide substrate; competitive inhibition by the indole compound at the ATP site proportionally decreases the FRET signal, proving target engagement.

Step-by-Step Methodology:

-

Kinase Reaction Setup: Combine recombinant EGFR kinase domain (wild-type or T790M mutant), ATP (titrated to its specific Km value), and a biotinylated poly(Glu,Tyr) substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Inhibitor Titration: Add the indole derivative in a 10-point, 3-fold serial dilution to generate a robust dose-response curve. Incubate the plate at room temperature for 60 minutes to allow for binding equilibrium.

-

Detection Phase: Terminate the kinase reaction by adding EDTA (to chelate Mg2+ ions necessary for catalysis). Subsequently, add a Europium-labeled anti-phosphotyrosine antibody (FRET donor) and Streptavidin-APC (FRET acceptor).

-

Signal Acquisition: Read the TR-FRET signal (calculating the emission ratio of 665 nm / 615 nm) after a 60-minute equilibration period.

-

IC50 Determination: Plot the FRET ratio against the log[inhibitor] concentration and fit the data to a 4-parameter logistic equation to determine the precise IC50 value.

References

-

Title: Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) Source: MDPI URL: 1

-

Title: Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs Source: NIH / PMC URL: 5

-

Title: Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations Source: NIH / PMC URL: 2

-

Title: Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) Source: NIH / PMC URL: 3

-

Title: Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors Source: Bentham Science Publishers URL: 4

-

Title: Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies Source: NIH / PMC URL: 6

Sources

- 1. mdpi.com [mdpi.com]

- 2. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

The Indole Scaffold in Therapeutics: Discovery, Isolation, and Pharmacological Evaluation of Tubulin-Targeting Alkaloids

Executive Summary

Indole alkaloids represent one of the most structurally diverse and pharmacologically significant classes of natural products. Characterized by a bicyclic core consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, the indole scaffold provides exceptional electron density and hydrogen-bonding capabilities. This unique molecular architecture allows these compounds to selectively interact with a wide array of biological targets, most notably in the fields of oncology, neurology, and infectious diseases.

As a Senior Application Scientist, I have structured this technical guide to bridge the gap between structural biology, analytical chemistry, and pharmacological screening. We will dissect the mechanism of action of indole alkaloids—focusing on their role as tubulin polymerization inhibitors—and provide self-validating, step-by-step protocols for their isolation and in vitro evaluation.

Structural Biology & Mechanism of Action (MoA)

In the landscape of cancer therapeutics, agents that target microtubule dynamics remain a cornerstone of chemotherapy. Microtubules are dynamic polymers of α- and β-tubulin heterodimers, essential for mitotic spindle formation during cellular division.

Classic indole derivatives, such as the vinca alkaloids (vincristine, vinblastine) derived from Catharanthus roseus, bind specifically to the "vinca domain" located on β-tubulin [1]. This binding event physically prevents the addition of new tubulin dimers to the growing plus-end of the microtubule, effectively suppressing polymerization [2]. At elevated intracellular concentrations, these alkaloids can actively induce the depolymerization of existing microtubules, destroying the mitotic spindle [3].

The catastrophic disruption of the mitotic spindle activates the Spindle Assembly Checkpoint (SAC), a cellular surveillance mechanism that halts the cell cycle. This prolonged mitotic arrest at the G2/M phase ultimately triggers a cascade of downstream events culminating in apoptosis (programmed cell death) [1].

Figure 1: Mechanism of Action for Indole Alkaloid-Mediated Tubulin Inhibition and Apoptosis.

Discovery Workflow: Isolation and Structural Elucidation

The discovery of novel indole alkaloids relies heavily on exploiting the acid-base properties of the pyrrole nitrogen. Because the nitrogen atom can be reversibly protonated, researchers can use pH-guided liquid-liquid partitioning to separate these basic secondary metabolites from neutral plant lipids and acidic polyphenols [4].

Modern structural elucidation often couples High-Performance Counter-Current Chromatography (HPCCC) with Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). During collision-induced dissociation, indole alkaloids frequently yield an even-mass fragment ion at m/z 144 (corresponding to C₁₀H₉N), which serves as a highly reliable diagnostic marker for the indole core [5].

Figure 2: Standard Workflow for the Isolation and Elucidation of Plant-Derived Indole Alkaloids.

Quantitative Pharmacological Data (SAR)

Structure-Activity Relationship (SAR) studies demonstrate that modifications to the indole nucleus—particularly at the C-5, C-6, or C-7 positions—drastically alter binding affinity and cytotoxicity. The table below synthesizes quantitative IC₅₀ data for various natural and synthetic indole derivatives targeting tubulin.

| Compound / Derivative Class | Target / Cell Line | IC₅₀ Value | Primary Mechanism | Source |

| BPR0L075 (Synthetic Indole) | Human cancer cells | 1 – 23 nM | Tubulin inhibition | [6] |

| 6-heterocyclyl-1H-indole (1k) | MCF-7 (Breast) | 4.5 nM | Colchicine-site binding | [6] |

| C5-Alkylated Indolobenzazepinone (4f) | KB (Cervical) | 30 – 70 nM | G2/M arrest / Tubulin | [7] |

| Aspidosperma-type (Compound 6) | KB (Cervical) | 0.5 – 0.9 µM | Tubulin assembly inhibition | [8] |

| 2-alkoxycarbonyl-3-anilinoindoles (56) | HeLa (Cervical) | < 2.0 µM | Tubulin inhibition | [9] |

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies detail not just the steps, but the underlying physicochemical causality driving each protocol.

Protocol A: Acid-Base Partitioning & LC-MS/MS Isolation

This protocol isolates crude indole alkaloids from plant biomass by exploiting their pH-dependent solubility [4].

-

Maceration: Suspend 50 g of pulverized plant biomass in 500 mL of 100% Methanol and sonicate for 30 minutes.

-

Causality: Methanol disrupts cellular matrices and effectively solubilizes a broad spectrum of polar and semi-polar secondary metabolites.

-

-

Acidification & Defatting: Evaporate the methanol, resuspend the extract in 60% aqueous Acetic Acid (pH ~2.0), and partition with an equal volume of Ethyl Acetate (EtOAc). Discard the EtOAc layer.

-

Causality: The acidic environment protonates the basic pyrrole nitrogen, converting the alkaloids into highly water-soluble cationic salts. The EtOAc wash successfully removes neutral, lipophilic impurities (e.g., sterols, waxes) that remain unprotonated.

-

-

Basification & Extraction: Adjust the pH of the aqueous layer to 10–12 using 25% NH₃. Partition the solution with Chloroform (CHCl₃) three times. Collect and dry the organic CHCl₃ layer.

-

Causality: The alkaline pH deprotonates the nitrogen, rendering the indole alkaloids neutral and lipophilic again. Chloroform selectively partitions these free-base alkaloids away from highly polar, water-soluble plant components.

-

-

ESI-MS/MS Analysis: Reconstitute the dried extract in Methanol and inject into an LC-MS/MS system.

-

Causality: Soft electrospray ionization preserves the parent ion mass. Subsequent collision-induced dissociation will reveal the signature m/z 144 fragment, validating the presence of the indole core [5].

-

Protocol B: In Vitro Tubulin Polymerization Turbidimetric Assay

This kinetic assay measures the ability of an isolated indole alkaloid to inhibit the spontaneous assembly of tubulin heterodimers into microtubules.

-

Buffer Preparation: Prepare PEM Buffer consisting of 80 mM PIPES, 1 mM EGTA, and 1 mM MgCl₂ adjusted to pH 6.9.

-

Causality: PIPES maintains the optimal pH for tubulin stability. EGTA chelates trace Ca²⁺ ions (which actively trigger microtubule depolymerization), while Mg²⁺ acts as an essential thermodynamic cofactor for GTP binding.

-

-

Reagent Assembly: Keep all reagents on ice. Mix 3 mg/mL of purified porcine brain tubulin with 1 mM GTP in the PEM buffer.

-

Causality: Tubulin must be kept cold to prevent premature polymerization. GTP hydrolysis provides the necessary thermodynamic driving force for α/β-tubulin heterodimer assembly.

-

-

Compound Incubation: Add the purified indole alkaloid at varying concentrations (e.g., 0.1 µM to 10 µM). Transfer the microplate to a spectrophotometer pre-warmed to 37°C.

-

Causality: 37°C is the physiological temperature required to initiate microtubule nucleation and elongation.

-

-

Kinetic Measurement: Record the absorbance at 340 nm every minute for 60 minutes.

-

Causality: As tubulin polymerizes into massive microtubule structures, the solution's turbidity increases. This scatters light, directly correlating with an increase in apparent absorbance at 340 nm. A successful tubulin inhibitor will flatten this kinetic curve, preventing the rise in absorbance.

-

Conclusion

The discovery and optimization of indole alkaloids remain a highly active area of pharmaceutical research. By mastering the structural nuances of the indole core and employing rigorous, causality-driven isolation and screening protocols, researchers can continue to develop next-generation therapeutics that overcome the multidrug resistance often associated with early-generation microtubule inhibitors.

References

-

Li, T., et al. "Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024)." National Institutes of Health (NIH) / PMC. URL: [Link]

-

OAE Publishing Inc. "Resistance to anti-tubulin agents: From vinca alkaloids to epothilones." OAE Publishing. URL: [Link]

-

Prakash, V., & Timasheff, S. N. "Mechanism of interaction of vinca alkaloids with tubulin: catharanthine and vindoline." Biochemistry / PubMed. DOI: 10.1021/bi00217a042. URL: [Link]

-

Tang, S., et al. "Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations." National Institutes of Health (NIH) / PMC. URL: [Link]

-

De Souza, L. M., et al. "Isolation and structural elucidation of indole alkaloids from Geissospermum vellosii by mass spectrometry." Journal of Chromatography B / PubMed. URL: [Link]

-

ACS Publications. "New C5-Alkylated Indolobenzazepinones Acting as Inhibitors of Tubulin Polymerization: Cytotoxic and Antitumor Activities." Journal of Medicinal Chemistry. DOI: 10.1021/jm800230m. URL: [Link]

-

MDPI Molecules. "Antiproliferative Aspidosperma-Type Monoterpenoid Indole Alkaloids from Bousigonia mekongensis Inhibit Tubulin Polymerization." Molecules. DOI: 10.3390/molecules24071256. URL: [Link]

-

MDPI Drugs. "Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment." Drugs and Drug Candidates. URL: [Link]

-

Journal of Medicinal and Chemical Sciences. "Isolation and Structure Elucidation of Methylphenylindole Alkaloid from Crucianella Sintenisii Growing in Iran." J. Med. Chem. Sci. URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oaepublish.com [oaepublish.com]

- 4. Isolation and Structure Elucidation of Methylphenylindole Alkaloid from Crucianella Sintenisii Growing in Iran [jmchemsci.com]

- 5. Isolation and structural elucidation of indole alkaloids from Geissospermum vellosii by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. dspace.uevora.pt [dspace.uevora.pt]

The Imidazole Scaffold: A Privileged Core in Modern Pharmacology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique electronic and structural properties, including its ability to act as a proton donor and acceptor and to coordinate with metal ions, have established it as a "privileged scaffold" in drug discovery. This guide provides a comprehensive technical overview of the vast pharmacological potential of imidazole-containing compounds. We will delve into their diverse therapeutic applications, from established roles as antifungal and anticancer agents to their critical function as antihistamines and antihypertensives. This document will elucidate the mechanisms of action, provide detailed experimental protocols for their evaluation, and present a curated collection of quantitative data to inform and guide future research and development endeavors in this dynamic field.

Introduction: The Enduring Significance of the Imidazole Moiety

First synthesized in 1858 by Heinrich Debus, imidazole is a planar, aromatic heterocycle with the molecular formula C₃H₄N₂.[1] Its amphoteric nature, allowing it to act as both a weak acid and a weak base, is a key determinant of its biological activity.[2] This property, coupled with its ability to engage in hydrogen bonding and coordinate with metal ions, enables imidazole derivatives to interact with a wide array of biological targets, including enzymes and receptors.[3] The imidazole ring is a fundamental component of several essential biological molecules, such as the amino acid histidine, histamine, and purines, underscoring its intrinsic biocompatibility and importance in physiological processes.[4]

The versatility of the imidazole core has led to the development of a multitude of synthetic methodologies, allowing for the facile introduction of various substituents at different positions on the ring.[2][5] This synthetic tractability has empowered medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of imidazole-based compounds, leading to the discovery of numerous clinically successful drugs. This guide will explore the pharmacological landscape of these remarkable compounds across several key therapeutic areas.

Antifungal Properties of Imidazole Derivatives

Imidazole-containing compounds, particularly the azoles, represent a major class of antifungal agents widely used in the treatment of superficial and systemic mycoses.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action of imidazole antifungals is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[6][7][8] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[8]

The nitrogen atom at the 3-position (N3) of the imidazole ring binds to the heme iron atom in the active site of lanosterol 14α-demethylase, leading to the inhibition of the enzyme.[7] This disruption in ergosterol synthesis results in the accumulation of toxic 14α-methylated sterols in the fungal cell membrane, altering its fluidity and permeability.[6][9] The compromised cell membrane can no longer maintain its integrity, leading to the leakage of essential cellular components and ultimately, fungal cell death.[6][8][9] Additionally, some imidazole derivatives can inhibit the transformation of blastospores of Candida albicans into their invasive mycelial form.[9][10]

Signaling Pathway Diagram: Antifungal Action of Imidazoles

Caption: Mechanism of action of imidazole antifungals.

Quantitative Data: In Vitro Antifungal Activity

The in vitro efficacy of antifungal agents is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.

| Compound | Organism | MIC Range (µg/mL) | Reference |

| Clotrimazole | Candida albicans | ≤0.06 - 8 | [11] |

| Clotrimazole | Candida spp. | 0.008 - 8 | [12] |

| Clotrimazole | Candida albicans | MIC for 90% of strains = 0.5 | [11] |

| Miconazole | Candida albicans | (Data not shown, but generally potent) | |

| Ketoconazole | Candida albicans | (Data not shown, but generally potent) |

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 and M38 guidelines for yeasts and filamentous fungi, respectively.[13][14]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of an imidazole-containing compound against a fungal isolate.

Materials:

-

Test compound (imidazole derivative)

-

Fungal isolate (e.g., Candida albicans)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (35°C)

Procedure:

-

Preparation of Antifungal Stock Solution: Dissolve the imidazole compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1600 µg/mL).

-

Preparation of Inoculum:

-

Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours.

-

Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL for yeast).

-

Dilute the adjusted inoculum in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

-

-

Drug Dilution Series:

-

Perform serial twofold dilutions of the antifungal stock solution in RPMI-1640 medium in the 96-well plate to obtain a range of concentrations (e.g., 0.03 to 16 µg/mL).

-

-

Inoculation: Add the diluted fungal inoculum to each well containing the drug dilutions. Include a growth control well (inoculum without drug) and a sterility control well (medium only).

-

Incubation: Incubate the microtiter plates at 35°C for 24-48 hours.

-

Reading the MIC: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control. This can be determined visually or by using a microplate reader.

Causality Behind Experimental Choices:

-

RPMI-1640 with MOPS buffer: This specific medium and buffer system is standardized by CLSI to ensure reproducibility of results across different laboratories.

-

0.5 McFarland Standard: This standardizes the inoculum density, which is a critical variable that can affect MIC values.

-

Serial Twofold Dilutions: This method allows for a precise determination of the MIC over a clinically relevant concentration range.

Anticancer Potential of Imidazole Scaffolds

The imidazole moiety is present in a number of anticancer drugs and is a key scaffold for the development of new therapeutic agents targeting various aspects of cancer biology.

Mechanisms of Action in Oncology

Imidazole-containing compounds exert their anticancer effects through diverse mechanisms, including:

-

DNA Alkylation: Some imidazole derivatives, such as the approved drug dacarbazine, act as alkylating agents. Dacarbazine is a prodrug that is metabolically activated in the liver to form the reactive methyl diazonium ion.[2][4][9] This electrophilic species transfers a methyl group to the DNA, primarily at the O6 and N7 positions of guanine, leading to DNA damage, inhibition of DNA replication, and induction of apoptosis.[2][9]

-

Enzyme Inhibition: Imidazole derivatives have been designed to inhibit various enzymes that are crucial for cancer cell proliferation and survival. This includes kinases, which are key components of signaling pathways that regulate cell growth, and farnesyltransferase, an enzyme involved in post-translational modification of proteins like Ras, which are frequently mutated in cancer.

-

Tubulin Polymerization Inhibition: Certain imidazole-based compounds have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

-

Induction of Apoptosis: Many imidazole derivatives induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of the expression of pro- and anti-apoptotic proteins.

Signaling Pathway Diagram: Dacarbazine-Induced DNA Damage

Caption: Bioactivation and mechanism of dacarbazine.

Quantitative Data: In Vitro Cytotoxicity of Imidazole Derivatives

The cytotoxic potential of anticancer compounds is often expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the drug that inhibits 50% of cell viability.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Dacarbazine | MeWo (Melanoma) | ~430 | [15] |

| Dacarbazine | SB-2 (Melanoma) | ~280 | [15] |

| Dacarbazine | A375 (Melanoma) | (Varies with exposure time) | [1] |

| Imidazole Derivative 5 | MCF-7 (Breast Cancer) | < 5 | [15] |

| Imidazole Derivative 5 | HCT-116 (Colon Cancer) | < 5 | [15] |

| Imidazole Derivative 5 | HepG2 (Liver Cancer) | < 5 | [15] |

| Compound 4b | (ACE Inhibition) | 1.31 | [16] |

Experimental Protocol: MTT Cell Viability Assay

This protocol is a standard colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To determine the IC₅₀ of an imidazole-containing compound in a cancer cell line.

Materials:

-

Test compound (imidazole derivative)

-

Cancer cell line (e.g., A375 melanoma cells)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 0.01 M HCl in 10% SDS)

-

96-well tissue culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment:

-

Prepare serial dilutions of the imidazole compound in complete culture medium.

-

Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of solvent used to dissolve the compound).

-

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value from the resulting dose-response curve.

-

Causality Behind Experimental Choices:

-

MTT Reagent: The reduction of MTT by mitochondrial dehydrogenases in living cells provides a direct measure of metabolic activity, which is a hallmark of viable cells.

-

Solubilization Solution: The formazan crystals are insoluble in aqueous medium, so a solubilizing agent is necessary to allow for accurate absorbance readings.

-

Dose-Response Curve: This allows for the determination of the IC₅₀ value, a standard measure of a compound's potency.

Imidazole Compounds as Antihistamines

Imidazole-based compounds have played a pivotal role in the development of antihistamines, particularly H₂ receptor antagonists.

Mechanism of Action: Histamine H₂ Receptor Antagonism

Cimetidine, a landmark imidazole-containing drug, acts as a competitive antagonist at the histamine H₂ receptors located on the basolateral membrane of gastric parietal cells.[5][6][17] Histamine, released from enterochromaffin-like (ECL) cells, normally stimulates these H₂ receptors, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the subsequent activation of the proton pump (H⁺/K⁺-ATPase), which secretes gastric acid into the stomach lumen.

By competitively blocking the binding of histamine to the H₂ receptor, cimetidine effectively reduces gastric acid secretion, both in the basal state and in response to stimuli such as food and gastrin.[7][17][18] This reduction in gastric acidity is the basis for its therapeutic use in conditions such as peptic ulcers and gastroesophageal reflux disease (GERD).

Signaling Pathway Diagram: H₁ Receptor Signaling

Caption: Simplified H₁ histamine receptor signaling pathway.

Quantitative Data: Receptor Binding Affinities of Imidazole-Based Antihistamines

The affinity of a drug for its receptor is a key determinant of its potency. This is often expressed as the inhibitory constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in the absence of the natural ligand.

| Compound | Receptor | Kᵢ (nM) | Reference |

| Cimetidine | H₂ | (Data not shown, but potent) | |

| GT-2227 | H₃ | 4.2 | [1] |

| GT-2286 | H₃ | 0.95 | [1] |

| Compound 14 | H₃ | 4.1 | [13] |

Experimental Protocol: Histamine Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of an imidazole-containing compound for a specific histamine receptor subtype.